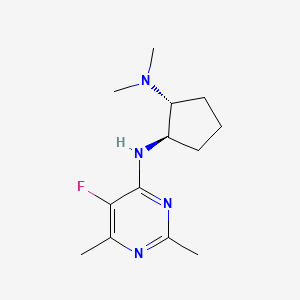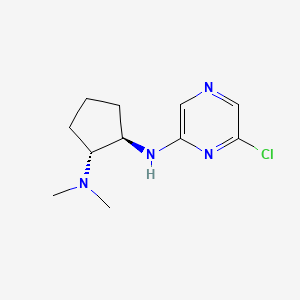![molecular formula C14H22N2O B7354988 (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol](/img/structure/B7354988.png)
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including inducing cell cycle arrest, reducing inflammation, and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Additionally, research is needed to explore its potential as a therapeutic agent for other diseases, such as cancer. Finally, studies are needed to investigate the safety and toxicity of this compound in humans.
In conclusion, this compound is a compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have activity against certain types of cancer cells and to show promise as a potential treatment for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of (2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol involves a multistep process that begins with the reaction of 4-bromopyridine with cyclobutanone to form a cyclobutyl pyridine intermediate. This intermediate is then reacted with tert-butylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to have activity against certain types of cancer cells and has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[(3-pyridin-4-ylcyclobutyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10(2)14(9-17)16-13-7-12(8-13)11-3-5-15-6-4-11/h3-6,10,12-14,16-17H,7-9H2,1-2H3/t12?,13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLBUVIBPUAKSR-JXQTWKCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1CC(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC1CC(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354908.png)
![3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354922.png)
![(4S,5R)-1-methyl-4-[(5-nitropyridin-2-yl)amino]-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354924.png)
![3-[(3S)-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354931.png)
![N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354939.png)


![(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol](/img/structure/B7354949.png)
![2-(2-methoxyphenoxy)-N-methyl-N-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]ethanamine](/img/structure/B7354970.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]piperazine](/img/structure/B7354979.png)
![2-(2-methylfuran-3-yl)-5-[[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7354981.png)
![3-methyl-4-prop-2-enyl-5-[[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methylsulfanyl]-1,2,4-triazole](/img/structure/B7354985.png)
![(1R,2S)-1-[[1-(difluoromethyl)pyrrol-2-yl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7354986.png)
![[3-[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]cyclobutyl]methanol](/img/structure/B7354991.png)